molecular formula C5H2O5 B025663 Croconic acid CAS No. 488-86-8

Croconic acid

Cat. No.: B025663
CAS No.: 488-86-8
M. Wt: 142.07 g/mol
InChI Key: RBSLJAJQOVYTRQ-UHFFFAOYSA-N
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Description

Croconic acid, also known as 4,5-dihydroxycyclopent-4-ene-1,2,3-trione, is a chemical compound with the formula C5H2O5. It features a cyclopentene backbone with two hydroxyl groups adjacent to the double bond and three ketone groups on the remaining carbon atoms. This compound is known for its yellow crystalline form and its sensitivity to light. This compound is soluble in water and ethanol and decomposes at temperatures above 212°C .

Mechanism of Action

Target of Action

Croconic acid, also known as 4,5-dihydroxycyclopentenetrione, is a chemical compound with the formula C5H2O5 . The primary targets of this compound are the hydrogen-bonded protons in its molecular structure . These protons play a crucial role in the compound’s ferroelectric properties .

Mode of Action

The mode of action of this compound involves the movement of protons parallel and perpendicular to the polar axis, and the consequent electronic rearrangement . This movement is believed to induce the observed polarization in this compound . The compound’s interaction with its targets results in changes in the frequencies of the well-defined doublet in inelastic neutron scattering spectra associated with out-of-plane motions of hydrogen-bonded protons .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transfer of protons between molecular units . This proton transfer is a characteristic feature of organic ferroelectrics such as this compound . The downstream effects of these pathways include the weakening of bonding motifs and enhancement of proton motions .

Result of Action

The result of this compound’s action is the generation of a spontaneous, switchable electric polarization . This is due to proton transfer between adjacent molecules in each pleated sheet, rather than molecular rotation . This compound is known for its high spontaneous polarization, which can be robust up to 400 K .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature . For instance, a detailed study of the thermal behavior of atomic motions in this compound revealed that the frequencies of the well-defined doublet decrease monotonically with temperature, indicating a weakening of these bonding motifs and enhancement of proton motions . This suggests that the compound’s ferroelectric properties can be enhanced at higher temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Croconic acid can be synthesized through the oxidation of rhodizonic acid. The process involves the use of hydrochloric acid to crystallize this compound from an aqueous solution. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving raw materials in water to ensure fluidity and facilitate the reaction. The process involves the careful control of reaction parameters to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Croconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions often occur in the presence of nucleophiles, leading to the formation of ethers and esters.

Major Products: The major products formed from these reactions include croconate salts, ethers such as dimethyl croconate, and other derivatives .

Scientific Research Applications

Croconic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Croconic acid stands out due to its large polarization, organic nature, and potential for non-toxic and lead-free device applications .

Properties

IUPAC Name

4,5-dihydroxycyclopent-4-ene-1,2,3-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2O5/c6-1-2(7)4(9)5(10)3(1)8/h6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSLJAJQOVYTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878763
Record name Croconic acid
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Molecular Weight

142.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-86-8
Record name Croconic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Croconic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Croconic acid
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Record name Croconic Acid
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Record name CROCONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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